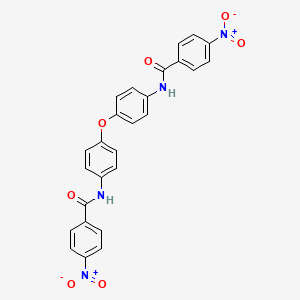

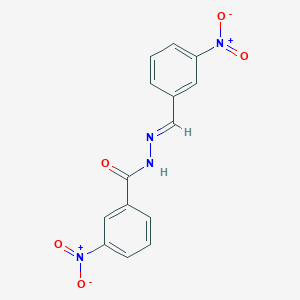

![molecular formula C24H19BrN4O2 B11709563 2-{(3Z)-3-[(2E)-2-(3-bromobenzylidene)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B11709563.png)

2-{(3Z)-3-[(2E)-2-(3-bromobenzylidene)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-{(3Z)-3-[(2E)-2-(3-bromobenzylidène)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-méthylphényl)acétamide est un composé organique complexe qui a suscité l’intérêt dans divers domaines de la recherche scientifique. Ce composé se caractérise par sa structure complexe, qui comprend un noyau indole, une fraction bromobenzylidène et un groupe hydrazono. La présence de ces groupes fonctionnels confère des propriétés chimiques uniques au composé, ce qui en fait un sujet d’étude en chimie organique, en chimie médicinale et en science des matériaux.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de 2-{(3Z)-3-[(2E)-2-(3-bromobenzylidène)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-méthylphényl)acétamide implique généralement plusieurs étapes, en commençant par des matières premières facilement disponibles. Une voie de synthèse courante implique la condensation du 3-bromobenzaldéhyde avec l’hydrazine pour former l’hydrazone correspondante. Cet intermédiaire est ensuite mis à réagir avec un dérivé de l’indole dans des conditions spécifiques pour produire le produit souhaité. Les conditions réactionnelles incluent souvent l’utilisation de solvants tels que l’éthanol ou le méthanol, et des catalyseurs tels que l’acide acétique ou l’acide p-toluènesulfonique pour faciliter la réaction.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer l’optimisation de la voie de synthèse pour améliorer le rendement et la pureté. Cela peut inclure l’utilisation de réacteurs à écoulement continu, des techniques de purification avancées telles que la recristallisation ou la chromatographie, et des mesures de contrôle qualité strictes pour assurer la cohérence du produit final.

Analyse Des Réactions Chimiques

Types de réactions

2-{(3Z)-3-[(2E)-2-(3-bromobenzylidène)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-méthylphényl)acétamide peut subir différents types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les dérivés oxo correspondants.

Réduction : Les réactions de réduction peuvent convertir le groupe hydrazono en une amine.

Substitution : L’atome de brome dans la fraction bromobenzylidène peut être substitué par d’autres groupes fonctionnels par le biais de réactions de substitution nucléophile.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure d’aluminium et de lithium sont souvent utilisés.

Substitution : Des nucléophiles comme le méthylate de sodium ou le tert-butylate de potassium peuvent faciliter les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés oxo, tandis que la réduction peut produire des dérivés amines.

Applications de la recherche scientifique

Chimie

En chimie organique, ce composé est étudié pour sa réactivité et son potentiel en tant que bloc de construction pour des molécules plus complexes. Sa structure unique permet d’explorer de nouvelles méthodologies de synthèse et des mécanismes réactionnels.

Biologie

En recherche biologique, le potentiel du composé en tant que molécule bioactive est étudié. Les études peuvent se concentrer sur ses interactions avec les macromolécules biologiques, telles que les protéines et les acides nucléiques, et ses effets sur les processus cellulaires.

Médecine

En chimie médicinale, le composé est évalué pour ses propriétés thérapeutiques potentielles. Les chercheurs peuvent étudier son activité contre diverses maladies, notamment le cancer, les maladies infectieuses et les troubles neurologiques.

Industrie

Applications De Recherche Scientifique

Chemistry

In organic chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

Biology

In biological research, the compound’s potential as a bioactive molecule is investigated. Studies may focus on its interactions with biological macromolecules, such as proteins and nucleic acids, and its effects on cellular processes.

Medicine

In medicinal chemistry, the compound is evaluated for its potential therapeutic properties. Researchers may investigate its activity against various diseases, including cancer, infectious diseases, and neurological disorders.

Industry

Mécanisme D'action

Le mécanisme d’action de 2-{(3Z)-3-[(2E)-2-(3-bromobenzylidène)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-méthylphényl)acétamide implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d’autres protéines qui jouent un rôle dans diverses voies biologiques. Les effets du composé peuvent être médiés par la liaison à ces cibles, en modifiant leur activité et en modulant les voies de signalisation en aval.

Comparaison Avec Des Composés Similaires

Composés similaires

- 2-{(3Z)-3-[(2E)-2-(3-chlorobenzylidène)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-méthylphényl)acétamide

- 2-{(3Z)-3-[(2E)-2-(3-fluorobenzylidène)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-méthylphényl)acétamide

Unicité

L’unicité de 2-{(3Z)-3-[(2E)-2-(3-bromobenzylidène)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-méthylphényl)acétamide réside dans la présence de la fraction bromobenzylidène, qui confère des propriétés chimiques distinctes par rapport à ses analogues avec des substituants différents.

Propriétés

Formule moléculaire |

C24H19BrN4O2 |

|---|---|

Poids moléculaire |

475.3 g/mol |

Nom IUPAC |

2-[(3Z)-3-[(E)-(3-bromophenyl)methylidenehydrazinylidene]-2-oxoindol-1-yl]-N-(4-methylphenyl)acetamide |

InChI |

InChI=1S/C24H19BrN4O2/c1-16-9-11-19(12-10-16)27-22(30)15-29-21-8-3-2-7-20(21)23(24(29)31)28-26-14-17-5-4-6-18(25)13-17/h2-14H,15H2,1H3,(H,27,30)/b26-14+,28-23- |

Clé InChI |

LUXNUOASDVRESK-WNOXCTKPSA-N |

SMILES isomérique |

CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3/C(=N/N=C/C4=CC(=CC=C4)Br)/C2=O |

SMILES canonique |

CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=NN=CC4=CC(=CC=C4)Br)C2=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(1E,2E)-3-(1-acetyl-1H-indol-3-yl)prop-2-en-1-ylidene]-3-hydroxybenzohydrazide](/img/structure/B11709486.png)

![1,1',3,3'-tetraoxo-1H,1'H,3H,3'H-6,6'-bibenzo[de]isochromene-7,7'-dicarboxylic acid](/img/structure/B11709493.png)

![2-[(2-Chlorophenyl)methylideneamino]phenol](/img/structure/B11709499.png)

![N'-[(E)-(3,5-Dichloro-2-methoxyphenyl)methylidene]-3,5-dinitrobenzohydrazide](/img/structure/B11709515.png)

![N'-[(E)-(4-butoxyphenyl)methylidene]-3,5-dimethyl-1H-indole-2-carbohydrazide](/img/structure/B11709518.png)

![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-phenylacetamide](/img/structure/B11709523.png)

![3-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B11709533.png)

![3,5-dibromo-N-{4-[(4-bromonaphthalen-1-yl)oxy]-3-chlorophenyl}-2-hydroxybenzamide](/img/structure/B11709556.png)